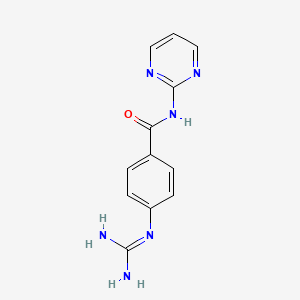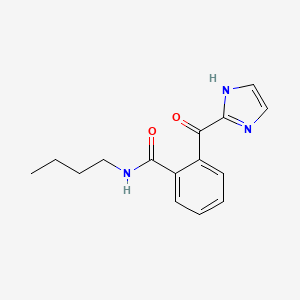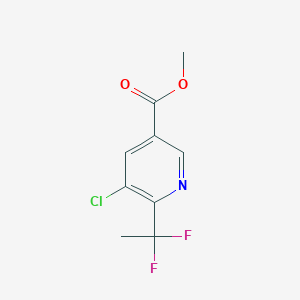![molecular formula C18H20N4O5 B12941155 6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)
6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[4,3-d]pyrimidine core, a benzyl group, and a tetrahydrofuran ring with multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core, the introduction of the benzyl group, and the construction of the tetrahydrofuran ring. Common reagents used in these steps include benzyl bromide, methylhydrazine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrazolo[4,3-d]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of dihydro derivatives of the pyrazolo[4,3-d]pyrimidine core.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: Lacks the tetrahydrofuran ring and hydroxyl groups.
1-(3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: Lacks the benzyl group.
3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: Lacks both the benzyl group and the tetrahydrofuran ring.
Uniqueness
The uniqueness of 6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzyl group, tetrahydrofuran ring, and multiple hydroxyl groups allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H20N4O5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-benzyl-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H20N4O5/c1-10-13-14(22(20-10)18-16(25)15(24)12(8-23)27-18)17(26)21(9-19-13)7-11-5-3-2-4-6-11/h2-6,9,12,15-16,18,23-25H,7-8H2,1H3 |
InChI Key |
RTNHDZWSDWYQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=CN(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


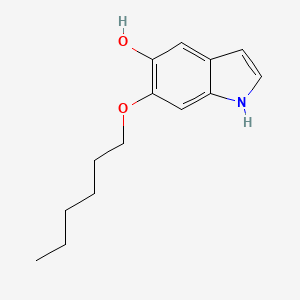
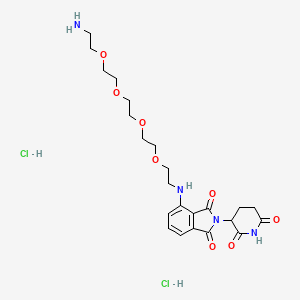
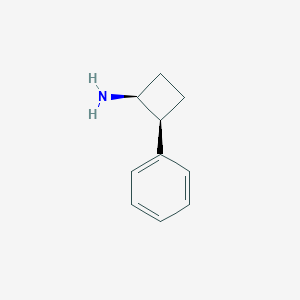

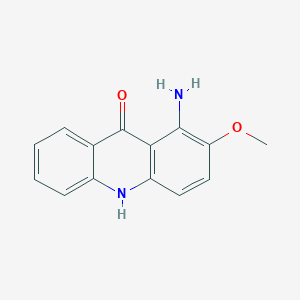
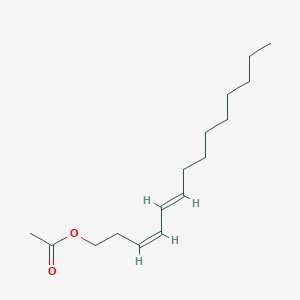
![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)
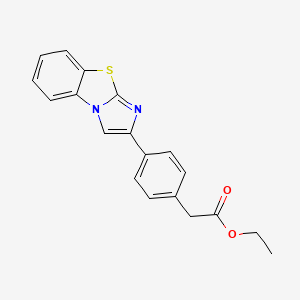
![(S)-2-((2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12941113.png)
